(E)-2-allyl-4-((2-(4,6-dimethylpyrimidin-2-yl)hydrazono)methyl)-6-methoxyphenol
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Overview
Description
(E)-2-allyl-4-((2-(4,6-dimethylpyrimidin-2-yl)hydrazono)methyl)-6-methoxyphenol is a complex organic compound characterized by its unique structure, which includes an allyl group, a hydrazono group, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-allyl-4-((2-(4,6-dimethylpyrimidin-2-yl)hydrazono)methyl)-6-methoxyphenol typically involves multiple steps:
Formation of the hydrazono group: This step involves the reaction of 4,6-dimethylpyrimidine-2-carbaldehyde with hydrazine hydrate under acidic conditions to form the hydrazono intermediate.
Allylation: The hydrazono intermediate is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate.
Methoxylation: Finally, the compound undergoes methoxylation using methanol and a suitable catalyst to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(E)-2-allyl-4-((2-(4,6-dimethylpyrimidin-2-yl)hydrazono)methyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazono derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
(E)-2-allyl-4-((2-(4,6-dimethylpyrimidin-2-yl)hydrazono)methyl)-6-methoxyphenol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-allyl-4-((2-(4,6-dimethylpyrimidin-2-yl)hydrazono)methyl)-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazono group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The allyl and methoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-allyl-4-((2-(4-methylpyrimidin-2-yl)hydrazono)methyl)-6-methoxyphenol
- (E)-2-allyl-4-((2-(4,6-dimethylpyrimidin-2-yl)hydrazono)methyl)-5-methoxyphenol
Uniqueness
(E)-2-allyl-4-((2-(4,6-dimethylpyrimidin-2-yl)hydrazono)methyl)-6-methoxyphenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of both the allyl and methoxy groups in specific positions enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Properties
IUPAC Name |
4-[(E)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-2-methoxy-6-prop-2-enylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-5-6-14-8-13(9-15(23-4)16(14)22)10-18-21-17-19-11(2)7-12(3)20-17/h5,7-10,22H,1,6H2,2-4H3,(H,19,20,21)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRLAXFWPNVSOY-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=CC2=CC(=C(C(=C2)OC)O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C/C2=CC(=C(C(=C2)OC)O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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